Promoxolane

Beschreibung

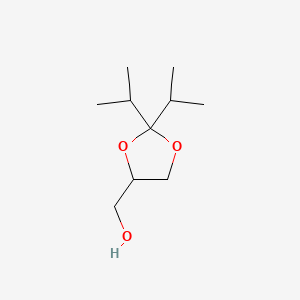

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-7(2)10(8(3)4)12-6-9(5-11)13-10/h7-9,11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFOOWPWAXNJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(OCC(O1)CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861970 | |

| Record name | [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-43-9 | |

| Record name | 2,2-Bis(1-methylethyl)-1,3-dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promoxolane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Promoxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROMOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHI9RRY52E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Involving Promoxolane

Established Synthetic Routes to Promoxolane and its Dioxolane Analogs

The primary method for synthesizing this compound and related 1,3-dioxolanes is the acid-catalyzed ketalization of glycerol (B35011). google.comacs.org This reaction involves the condensation of glycerol with a ketone, in this case, 2,4-dimethyl-3-pentanone (B156899) (diisopropyl ketone), or more commonly with analogs like acetone (B3395972) to form 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). rsc.orggoogle.com

Key Precursors and Reaction Conditions

The synthesis of dioxolane analogs from glycerol is a well-established procedure involving the reaction of glycerol with an aldehyde or a ketone. google.com This process, known as acetalization or ketalization, is typically catalyzed by an acid. organic-chemistry.org

Key Precursors:

Glycerol: A triol that serves as the backbone of the resulting dioxolane. butler.edu

Ketone/Aldehyde: The carbonyl compound that reacts with the diol of glycerol to form the five-membered dioxolane ring. For this compound, this would be diisopropyl ketone. For the widely studied analog solketal, acetone is used. rsc.org

Catalyst: Both Brønsted and Lewis acids are effective. Common catalysts include p-toluenesulfonic acid (PTSA), sulfuric acid, and various heterogeneous catalysts like montmorillonite (B579905) clays (B1170129) and zeolites. google.comorganic-chemistry.orgmdpi.com

Reaction Conditions: The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is typically removed. organic-chemistry.org This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. organic-chemistry.orgthieme-connect.de However, solvent-free conditions have also been developed. butler.edugoogle.com The reaction temperature and time can vary depending on the specific reactants and catalyst used, with typical durations ranging from 30 minutes to several hours. google.com Research has shown that using heterogeneous catalysts can lead to high yields (>95%) and high regioselectivity for the five-membered 1,3-dioxolane (B20135) ring over the six-membered 1,3-dioxane (B1201747) ring. mdpi.comthieme-connect.de

Stereochemical Considerations in Synthesis

When glycerol reacts with a ketone, a new chiral center is formed at the C4 position of the dioxolane ring. Starting with achiral glycerol results in a racemic mixture of the (R) and (S) enantiomers. butler.edu The synthesis of enantiomerically pure forms is of significant interest as these compounds are valuable building blocks for chiral molecules. thieme-connect.de

One approach to obtaining a single enantiomer is to start with an optically active precursor. For instance, using optically active 3-halogeno-1,2-propanediol, one can synthesize the corresponding optically active 4-halomethyl-1,3-dioxolane, which can then be converted to the desired 1,3-dioxolane-4-methanol. google.com For example, (R)-3-chloro-1,2-propanediol can be converted to (S)-2,2-dimethyl-1,3-dioxolane-4-methanol. google.com

Another strategy involves the resolution of the racemic mixture. This can be accomplished by converting the primary alcohol of the dioxolane to an ester using a resolved chiral carboxylic acid. The resulting diastereomers can then be separated chromatographically, followed by hydrolysis to yield the enantiomerically pure dioxolane. butler.edu

Exploration of this compound as an Intermediate in Organic Synthesis

The dioxolane structure in this compound serves two main purposes in organic synthesis: as a protecting group for a 1,2-diol and as a scaffold presenting a reactive primary alcohol for further modification. wikipedia.orgnih.gov

Reactions Utilizing the Dioxolane Moiety

The dioxolane ring is an acetal, which is stable under basic and neutral conditions but is readily cleaved under acidic conditions to regenerate the diol and the ketone. organic-chemistry.orgthieme-connect.de This property makes it an excellent protecting group for the 1,2-diol of glycerol, allowing for selective reactions at the C3 hydroxyl group. Deprotection can be achieved with various acid catalysts, sometimes in aqueous media. wikipedia.org

The dioxolane ring itself can also participate in reactions. For example, 1,3-dioxolane can be used as a C1 synthon in annulation reactions to build more complex heterocyclic structures. acs.org

Derivatization Strategies for Novel Compounds

The primary hydroxyl group (-CH2OH) at the C4 position of this compound is a key site for derivatization. This alcohol can undergo a wide range of common organic transformations, including:

Esterification: Reaction with acid chlorides or carboxylic acids to form esters. butler.edu This is a common step in the resolution of racemic mixtures. butler.edu

Oxidation: The primary alcohol can be oxidized to an aldehyde (2,2-diisopropyl-1,3-dioxolane-4-carbaldehyde) or a carboxylic acid. google.com

Etherification: Formation of ethers by reaction with alkyl halides under basic conditions.

These derivatization strategies allow for the synthesis of a diverse array of novel compounds, leveraging the chiral backbone provided by the glycerol-derived dioxolane.

Theoretical Approaches to Synthetic Route Design

Computational chemistry provides valuable insights into the mechanisms and energetics of dioxolane formation. Density Functional Theory (DFT) and other ab initio methods can be used to study the conformational preferences of the dioxolane ring and the transition states of the ketalization reaction. researchgate.netnih.gov

Theoretical studies on analogous 1,3-dioxane systems have shown that, like cyclohexane, they preferentially adopt a chair-like conformation to minimize steric interactions. thieme-connect.deresearchgate.net Similar principles apply to the five-membered dioxolane ring, which favors an envelope or twist conformation. Computational models can help predict the stability of different conformers and the stereochemical outcome of reactions. researchgate.net

Furthermore, kinetic models can be developed to predict reaction rates and optimize process conditions for dioxolane synthesis, as has been done for the oxidation of 1,3-dioxolane. researchgate.netacs.org These theoretical approaches can guide the rational design of more efficient and selective synthetic routes, reducing the need for extensive empirical screening of reaction conditions.

Pharmacological Investigations and Mechanistic Elucidation of Promoxolane

Central Nervous System Activity Profiling in Research Models

Research into Promoxolane has included profiling its activity within the central nervous system using various experimental models. These investigations have aimed to characterize its effects, particularly its influence on sedation, muscle tone, and anxiety-like behaviors.

Sedative and Muscle Relaxant Properties in Preclinical Studies

Preclinical studies have indicated that this compound possesses both sedative and muscle relaxant properties wikipedia.orgway2drug.com. It is described as a centrally acting muscle relaxant wikipedia.org. The skeletal-muscle-relaxing effects of this compound are attributed to its depressant action on spinal inter-neural connections way2drug.com. This action is reported to relieve tension and spasm without causing central depression way2drug.com. This compound has also been noted for its sedative effects and was historically used as a minor tranquilizer to produce sedation way2drug.comumich.edu.

While the search results confirm these properties and suggest a mechanism involving spinal inter-neural connections, detailed quantitative data from specific preclinical studies (e.g., dose-response curves, comparative efficacy data in animal models) were not extensively available in the provided snippets.

Anxiolytic Activity in Experimental Paradigms

This compound is also characterized as an anxiolytic drug wikipedia.org. It was historically used in the treatment of anxiety reactions and neuroses wikipedia.orgway2drug.com. Its application as a minor tranquilizer for nervous tension and psychosomatic disorders has also been mentioned way2drug.comumich.edu.

Experimental paradigms are commonly used to evaluate anxiolytic activity in research models, typically rodents ijbcp.comcpn.or.krnih.gov. These paradigms often assess changes in exploratory behavior and anxiety-like responses ijbcp.comcpn.or.kr. While this compound's classification as an anxiolytic is noted, specific details regarding the experimental paradigms used to evaluate its anxiolytic activity and the detailed findings from such studies were not provided in the search results.

Unraveling the Mechanism of Action

Understanding the mechanism by which this compound exerts its effects involves investigating its interactions with biological targets, such as receptors and enzymes, and its metabolic fate within the body.

Investigations into Receptor Interactions and Neurotransmitter Modulation

This compound is described as a central nervous system depressant ncats.ioncats.io. Its muscle-relaxant effect is linked to a depressant action on spinal inter-neural connections way2drug.com. While the broader context of CNS depressants, anxiolytics, and muscle relaxants involves interactions with various receptors and neurotransmitter systems, such as GABAergic systems, specific details regarding this compound's direct interactions with particular receptors or its modulation of specific neurotransmitters were not explicitly detailed in the provided search results cpn.or.krnih.govnih.govnih.gov. General mechanisms of centrally acting muscle relaxants can involve effects on spinal polysynaptic reflexes slideshare.net, but the precise molecular targets for this compound were not identified.

Enzymatic Pathways and Metabolic Fate Research

Information specifically detailing the enzymatic pathways involved in the metabolism of this compound or its metabolic fate in research has not been extensively found in the provided search results. General principles of drug metabolism involve processes like oxidation, reduction, hydrolysis, and conjugation, often facilitated by enzymes, which can influence a drug's activity and excretion archive.orggoogleapis.com. However, the specific application of these principles to this compound's biotransformation was not available.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity wikipedia.orgnih.govnih.gov. This allows for understanding how modifications to the chemical structure can alter the compound's effects wikipedia.org. For this compound, a dioxolanemethanol derivative, SAR studies would involve examining how changes to the core structure or its substituents affect its sedative, muscle relaxant, and anxiolytic properties.

Influence of Substituent Variations on Pharmacological Profiles

The pharmacological profile of a compound can be significantly altered by variations in its substituents. While specific detailed research findings on substituent variations of this compound were not extensively available in the search results, the principle of structure-activity relationships (SAR) is fundamental to pharmacology. SAR studies aim to correlate structural features with biological activity. nih.govnih.gov For example, in other classes of drugs, such as fluoroquinolone antibacterials or carbazole (B46965) analogues, modifications at specific positions on the core structure have been shown to impact potency, spectrum of activity, and pharmacokinetic properties. nih.govnih.gov

In the context of this compound, which contains a 1,3-dioxolane (B20135) ring system with isopropyl and hydroxymethyl substituents, potential areas for substituent variation could include modifications to the isopropyl groups, the hydroxymethyl group, or the dioxolane ring itself. Such modifications would likely alter the compound's lipophilicity, electronic distribution, and steric bulk, all of which can influence binding to biological targets and subsequent pharmacological effects. Without specific studies on this compound analogues, detailed data tables on the impact of these variations cannot be provided. However, the general principles of SAR suggest that even subtle changes could lead to altered potency, efficacy, or duration of action.

Conformational Analysis and Bioactive Conformations

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt due to rotation around single bonds. nih.govcopernicus.org For a drug molecule, understanding its preferred conformations in solution and the specific conformation it adopts when binding to its biological target (the "bioactive conformation") is crucial for understanding its mechanism of action and for rational drug design. nih.govcopernicus.orgirbbarcelona.org

This compound, with its flexible hydroxymethyl group and isopropyl substituents attached to the 1,3-dioxolane ring, can exist in multiple conformations. The 1,3-dioxolane ring itself has some conformational flexibility. The bioactive conformation is the specific three-dimensional arrangement of atoms that allows the molecule to bind effectively to its receptor or target protein and elicit a biological response. irbbarcelona.org

Computational methods, such as molecular dynamics simulations and quantum mechanics calculations, are often used to explore the conformational landscape of a molecule and predict stable conformers. nih.govirbbarcelona.org Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also provide insights into the conformations adopted by molecules in solution. copernicus.orgcore.ac.uknih.gov

Research in conformational analysis of drug-like molecules has shown that the bioactive conformation is not always the lowest-energy conformation in isolation. nih.gov The energy penalty associated with adopting the bioactive conformation can be compensated by favorable interactions with the target. nih.gov

While specific conformational analysis studies detailing the bioactive conformation of this compound were not found in the provided search results, the general principles apply. The biological activity of this compound as a muscle relaxant and anxiolytic suggests it interacts with specific biological targets, likely proteins in the central nervous system. The precise nature of these interactions would be dictated by the shape and electronic properties of this compound in its bioactive conformation. Further research, potentially employing the computational and experimental techniques mentioned, would be necessary to fully elucidate the conformational preferences of this compound and identify its bioactive conformation when interacting with its target(s).

Table 1: Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | PubChem nih.gov |

| Molecular Weight | 188.26 g/mol | PubChem nih.gov |

| XLogP (Predicted) | 1.7 | PubChem uni.lu |

| Monoisotopic Mass | 188.14125 Da | PubChem uni.lu |

Note: These are computed or predicted properties available in public databases.

Table 2: this compound Synonyms and Identifiers

| Identifier Type | Value | Source |

| PubChem CID | 10105 | PubChem nih.gov |

| CAS Number | 470-43-9 | PubChem nih.gov |

| UNII | JHI9RRY52E | PubChem ontosight.ai |

| ChemBL | ChEMBL2104577 | PubChem wikipedia.org |

| Depositor-Supplied Synonyms | This compound, 470-43-9, Dimethylane, Promoxolan | PubChem nih.gov |

| IUPAC Name | [2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | PubChem nih.gov |

| InChI Key | HHFOOWPWAXNJNY-UHFFFAOYSA-N | PubChem nih.gov |

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 189.14853 | 143.1 | PubChem uni.lu |

| [M+Na]⁺ | 211.13047 | 151.6 | PubChem uni.lu |

| [M+NH₄]⁺ | 206.17507 | 151.6 | PubChem uni.lu |

| [M+K]⁺ | 227.10441 | 148.6 | PubChem uni.lu |

| [M-H]⁻ | 187.13397 | 145.3 | PubChem uni.lu |

| [M+Na-2H]⁻ | 209.11592 | 145.7 | PubChem uni.lu |

| [M]⁺ | 188.14070 | 144.9 | PubChem uni.lu |

| [M]⁻ | 188.14180 | 144.9 | PubChem uni.lu |

Note: CCS values are predicted and calculated using CCSbase. uni.lu

Advanced Applications and Research Paradigms for Promoxolane

Promoxolane in Advanced Drug Delivery System Research

Advanced drug delivery systems (DDS) are designed to enhance the therapeutic efficacy of a drug by controlling its release rate, duration, and targeting within the body. nih.gov Such systems can improve bioavailability, and enhance patient compliance. nih.gov For a compound like this compound, these technologies could theoretically offer significant advantages.

Integration into Microparticle and Nanoparticle Formulations

The incorporation of active pharmaceutical ingredients (APIs) into micro- or nanoparticle carriers is a widely studied approach to develop controlled-release formulations. mdpi.comdovepress.com Polymeric nanoparticles, for instance, can protect a drug from premature degradation and control its release over an extended period. researchgate.net Materials like poly(lactic-co-glycolic acid) (PLGA) are often used due to their biodegradability and biocompatibility. univ-ovidius.ro

While specific studies detailing the integration of this compound into such formulations were not identified, the process generally involves techniques like emulsion/extraction or nanoprecipitation. univ-ovidius.roresearchgate.net The resulting particles would be characterized by their size, surface morphology, and drug encapsulation efficiency. nih.gov Research in this area would aim to create a long-acting formulation of this compound, potentially reducing dosing frequency.

Hypothetical Data on this compound Microparticle Formulations The following table is a hypothetical representation of data that would be generated in such a study and is for illustrative purposes only.

| Formulation ID | Polymer Used | Particle Size (μm) | Encapsulation Efficiency (%) |

| PRO-MP-01 | PLGA 50:50 | 150 ± 25 | 85 |

| PRO-MP-02 | PLGA 75:25 | 180 ± 30 | 78 |

| PRO-MP-03 | PCL | 210 ± 40 | 92 |

Studies on Mucosal and Transdermal Delivery Mechanisms

Mucosal and transdermal delivery offer non-invasive alternatives to oral or parenteral administration, bypassing first-pass metabolism and potentially providing controlled drug absorption. mdpi.comwjahr.com

Mucosal Delivery: The mucosal linings of the nasal or buccal cavities are promising sites for systemic drug delivery due to their high vascularization. nih.govnih.gov Formulations for this route often employ mucoadhesive polymers, such as chitosan, which prolong contact time at the absorption site, thereby enhancing drug uptake. mdpi.com Nanoparticle-based systems can further facilitate transport across the mucosal barrier. mdpi.com

Transdermal Delivery: This route involves the permeation of a drug through the skin layers into systemic circulation. pharmaexcipients.com The primary challenge is overcoming the barrier function of the stratum corneum. mdpi.com Nanoparticles and chemical permeation enhancers are often investigated to improve drug penetration. researchgate.net

No specific studies on the mucosal or transdermal delivery of this compound were found. Research would need to focus on this compound's physicochemical properties, such as its solubility and molecular weight, to assess its suitability for these routes and to design appropriate formulations, like mucoadhesive gels or transdermal patches. researchgate.netnih.gov

Impact of Polymer Systems and Solubility Parameters on Release Kinetics

The release of a drug from a polymeric matrix is a complex process governed by factors including the polymer's molecular weight, the drug's solubility, and the interaction between the drug and the polymer. nih.govnih.gov The rate of drug release from biodegradable polymers like PLGA can be modulated by altering the polymer composition. univ-ovidius.ro

The concept of solubility parameters helps in predicting the compatibility between a drug and a polymer, which in turn influences the formulation's stability and release characteristics. nih.gov A closer match in solubility parameters between the drug and the polymer matrix can lead to a more uniform drug dispersion and predictable release kinetics. nih.gov Mathematical models such as the Higuchi and Korsmeyer-Peppas models are often used to analyze release data and elucidate the underlying release mechanism (e.g., diffusion, erosion). univ-ovidius.romdpi.com

Investigations into this compound would require determining its solubility parameters and testing its release from various polymer systems to optimize a controlled-release profile. mdpi.com

Illustrative Drug Release Kinetic Models This table illustrates common models used to analyze drug release. It is not based on experimental data for this compound.

| Kinetic Model | Equation | Description |

| Zero-Order | Q_t = Q_0 + K_0 t | Drug release rate is constant over time. |

| First-Order | log(Q_t) = log(Q_0) - (K_1 t / 2.303) | Drug release rate is proportional to the remaining drug concentration. |

| Higuchi | Q_t = K_H t^(1/2) | Describes drug release from a matrix as a diffusion process based on Fick's law. |

| Korsmeyer-Peppas | M_t / M∞ = K_KP t^n | Relates drug release to time, where 'n' indicates the release mechanism. |

Computational and In Silico Approaches to this compound Research

Computational chemistry and bioinformatics provide powerful tools for modern drug discovery and development, enabling the prediction of molecular interactions and potential off-target effects before costly experimental work is undertaken. mdpi.comnih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug) when bound to a second (a receptor, such as a protein). asianresassoc.org This method is crucial for understanding the structural basis of a drug's mechanism of action. By simulating the interaction between this compound and its putative protein targets, researchers could identify key amino acid residues involved in binding and estimate the binding affinity.

Such studies would begin with obtaining or modeling the 3D structure of the target protein. This compound's structure would then be virtually "docked" into the protein's binding site. The results, often expressed as a docking score or binding energy, help rank potential interactions and guide further experimental validation.

Structural Bioinformatics for Off-Target Prediction

A significant challenge in drug development is the potential for a molecule to interact with unintended proteins, known as off-target effects. nih.gov Structural bioinformatics enables the prediction of these off-target interactions by screening the drug molecule against a large database of known protein structures. plos.orgnih.gov

This in silico approach compares the ligand-binding sites of the intended target with those of other proteins in the human proteome. plos.org If a significant similarity is found between the binding site of an unrelated protein and that of the primary target, it suggests a potential for an off-target interaction. Machine learning models are increasingly being used to improve the accuracy of these predictions. nih.gov Applying these methods to this compound could help build a more comprehensive profile of its potential biological activities.

Integration with Metabolic Network Models for System-Level Analysis

The integration of small molecules like this compound into metabolic network models represents a sophisticated approach to understanding their system-level effects on cellular metabolism. Genome-scale metabolic models (GEMs) are comprehensive computational frameworks that mathematically represent the entire set of metabolic reactions in an organism. nih.gov By incorporating the effects of a compound like this compound, researchers can simulate how it perturbs metabolic pathways and predict its broader physiological consequences.

This system-level analysis allows for the identification of potential off-target effects and novel mechanisms of action. For instance, a model could predict how this compound might influence central carbon metabolism, amino acid synthesis, or lipid metabolism, offering insights beyond its known neurological effects. Flux balance analysis (FBA) is a key technique used in this context to predict the distribution of metabolic fluxes throughout the network at a steady state, providing a snapshot of the cell's metabolic state under the influence of this compound. mdpi.com

Table 1: Key Considerations for Integrating this compound into Metabolic Network Models

| Consideration | Description |

| Target Identification | Accurately identifying the direct molecular targets of this compound within the metabolic network. |

| Kinetic Parameters | Determining the kinetic parameters of this compound's interaction with its targets to constrain the model. |

| Experimental Validation | Using experimental data, such as metabolomics or fluxomics, to validate the model's predictions. |

| Cell-Type Specificity | Developing cell-type-specific models to understand how this compound's effects may vary across different tissues. |

While comprehensive metabolic models incorporating this compound are still in a nascent stage of development, this approach holds significant promise for elucidating its complex biological interactions and identifying new therapeutic opportunities.

This compound as a Component in Targeted Diagnostic and Therapeutic Agent Research

The unique chemical structure of this compound makes it an intriguing scaffold for the development of targeted diagnostic and therapeutic agents. By functionalizing the this compound molecule, it can be engineered to selectively interact with specific biological targets, thereby enhancing efficacy and minimizing off-target effects.

The design and synthesis of this compound-based vectors involve chemically modifying the core structure to create derivatives with new functionalities. These modifications could include the attachment of targeting ligands, imaging agents, or therapeutic payloads. The goal is to create a delivery system that can transport an active agent to a specific site within the body, such as a tumor or an area of inflammation.

The synthesis of such derivatives often involves multi-step organic chemistry protocols. For example, the hydroxyl group of this compound offers a convenient handle for esterification or etherification reactions, allowing for the covalent attachment of other molecules. The stability and release kinetics of the payload from the this compound vector are critical design parameters that need to be optimized.

Table 2: Synthetic Strategies for this compound-Based Vectors

| Strategy | Description | Potential Application |

| Ester Linkage | Attaching a drug via an ester bond to the hydroxyl group of this compound. | Prodrugs that release the active agent upon hydrolysis by cellular esterases. |

| Carbamate (B1207046) Linkage | Forming a carbamate linkage for more stable drug conjugation. | Controlled release applications. |

| Click Chemistry | Utilizing bioorthogonal reactions for efficient and specific labeling with imaging agents or targeting moieties. | Development of diagnostic probes and targeted therapies. |

The exploration of this compound derivatives in site-specific binding systems aims to leverage their potential to interact with specific biological targets with high affinity and selectivity. This could involve designing derivatives that bind to particular enzyme active sites, receptor binding pockets, or other protein-protein interaction interfaces.

Computational modeling and molecular docking studies are often employed to predict the binding affinity and mode of interaction of novel this compound derivatives with their intended targets. These in silico predictions are then validated through in vitro binding assays and functional studies. The development of this compound-based molecules for site-specific binding could lead to the creation of highly selective drugs with improved therapeutic indices.

Research in this area is focused on identifying key structural modifications to the this compound scaffold that can enhance binding to targets of interest while minimizing interactions with off-targets. This approach is fundamental to the principles of modern drug design and targeted therapy.

Analytical Methodologies for Promoxolane Characterization in Research

Spectroscopic and Chromatographic Techniques for Research Sample Analysis

The analysis of research samples containing Promoxolane relies heavily on a combination of spectroscopic and chromatographic techniques. Chromatography is employed to separate this compound from other components in a mixture, while spectroscopy is used for its identification and structural elucidation. nih.gov High-performance liquid chromatography (HPLC) is a dominant technique in pharmaceutical analysis due to its high sensitivity and accuracy for both qualitative and quantitative analysis. ubaya.ac.id

Liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF-MS) is a powerful tool for the analysis of this compound. This technique combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of TOF-MS. mdpi.com LC-MS/MS is a widely used method for the sensitive analysis of drugs and their metabolites in various biological matrices. nih.govmestrelab.com The high mass accuracy of TOF-MS allows for the determination of the elemental composition of this compound and its metabolites, providing a high degree of confidence in their identification. scielo.org.za

In a hypothetical analysis of a this compound research sample, LC-TOF-MS could be employed to identify the parent compound and any potential degradation products or metabolites. The high resolution and mass accuracy of this technique would enable the differentiation of compounds with very similar masses.

Table 1: Hypothetical LC-TOF-MS Data for this compound and its Putative Metabolites

| Compound | Retention Time (min) | Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula |

| This compound | 5.2 | 223.1234 | 223.1232 | 0.9 | C₁₂H₁₇NO₃ |

| Metabolite A | 4.5 | 239.1183 | 239.1181 | 0.8 | C₁₂H₁₇NO₄ |

| Metabolite B | 3.8 | 195.0921 | 195.0919 | 1.0 | C₁₀H₁₃NO₃ |

This table presents hypothetical data to illustrate the application of LC-TOF-MS in this compound research.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including derivatives of this compound. nih.govrsc.org One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships within the molecule. scielo.org.zanih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete chemical structure of novel this compound derivatives. nih.gov

For instance, if a new derivative of this compound were synthesized, a complete NMR analysis would be required to confirm its structure. The chemical shifts, coupling constants, and cross-peaks in the various NMR spectra would provide the necessary evidence to verify the expected molecular structure.

Table 2: Hypothetical ¹H and ¹³C NMR Data for a this compound Derivative

| Position | δ ¹³C (ppm) | δ ¹H (ppm, multiplicity, J in Hz) |

| 1 | 172.5 | - |

| 2 | 75.1 | 4.5 (t, 6.5) |

| 3 | 35.8 | 2.1 (m) |

| 4 | 115.2 | 6.8 (d, 8.0) |

| 5 | 128.9 | 7.2 (d, 8.0) |

This table contains hypothetical NMR data for illustrative purposes.

Non-Target Screening Approaches in Environmental and Biological Matrices

Non-target screening (NTS) is an analytical approach used to identify a broad range of chemicals in a sample without pre-selecting specific analytes. nsf.govmdpi.com This is particularly useful for detecting the presence of this compound and its transformation products in complex environmental and biological matrices where the identity of potential contaminants is unknown. ca.gov NTS workflows typically involve high-resolution mass spectrometry, such as LC-TOF-MS or Orbitrap-MS, to acquire comprehensive data on all detectable compounds in a sample. scispace.com Subsequent data processing involves feature detection, compound identification through spectral libraries and databases, and structure elucidation of unknown compounds. ekb.eg

The application of NTS could reveal the environmental fate of this compound by identifying its degradation products in water or soil samples. Similarly, in biological matrices like urine or plasma, NTS can help in identifying previously unknown metabolites of this compound. nih.gov

Quantitative and Qualitative Analytical Method Development for Research Purposes

The development of robust analytical methods is fundamental for both the qualitative identification and quantitative determination of this compound in research. mdpi.com

Qualitative Analysis: Qualitative methods aim to confirm the presence and identity of this compound. This is often achieved by comparing the analytical data (e.g., retention time, mass spectrum, NMR spectrum) of the sample with that of a certified reference standard. truman.eduresearchgate.net Techniques like GC-MS and LC-MS/MS are commonly used for qualitative analysis due to their high specificity. ubaya.ac.idmdpi.com

Quantitative Analysis: Quantitative analysis seeks to determine the exact amount or concentration of this compound in a sample. researchgate.net This typically involves the development and validation of a method using techniques like HPLC with UV or MS detection. The method must be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. A calibration curve is constructed using a series of standards with known concentrations to quantify the amount of this compound in the unknown sample.

Table 3: Illustrative Parameters for a Validated Quantitative HPLC Method for this compound

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (RSD%) | < 2% |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

This table presents typical validation parameters for a quantitative analytical method.

Future Directions and Emerging Research Avenues for Promoxolane

Addressing Unresolved Mechanistic Questions

Despite its historical use as a muscle relaxant and anxiolytic wikipedia.orgpsychiatryonline.orgumich.edu, the precise molecular mechanisms underlying Promoxolane's effects are not extensively detailed in readily available current research. Future research could focus on elucidating the specific protein targets, ion channels, or signaling pathways with which this compound interacts in the central nervous system to exert its pharmacological effects. Understanding these interactions at a molecular level is crucial for a complete pharmacological profile and could inform the design of novel compounds with improved efficacy or reduced off-target effects. Techniques such as receptor binding assays, electrophysiology studies, and in vitro enzyme activity assays could be employed to identify and characterize these interactions.

Exploration of Novel Synthetic Pathways and Derivative Design

Historical synthesis methods for dioxolane derivatives, such as the condensation of carbonyl compounds with diols, provide a foundation for exploring new synthetic routes to this compound and its analogs dss.go.th. Future research could investigate more efficient, stereoselective, or environmentally friendly synthetic methodologies. Furthermore, the design and synthesis of novel this compound derivatives could be pursued to explore structure-activity relationships. By modifying different parts of the this compound molecule, researchers could aim to enhance desired bioactivity, alter pharmacokinetic properties, or reduce potential liabilities. High-throughput synthesis and screening techniques could facilitate the rapid exploration of a chemical space around the this compound scaffold.

Development of Advanced Computational Models

Computational modeling plays an increasingly significant role in modern chemical and pharmaceutical research, aiding in understanding molecular properties, predicting bioactivity, and designing new compounds nih.gov. For this compound, advanced computational models could be developed or applied to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potential interactions with biological targets, and toxicological profile. Molecular docking studies could provide insights into how this compound might bind to hypothesized receptors or enzymes. Quantitative Structure-Activity Relationship (QSAR) models could be built using data from this compound and its derivatives to predict the activity of new, unsynthesized analogs. nih.gov Furthermore, computational chemistry could assist in designing novel synthetic routes by predicting reaction outcomes and optimizing conditions.

Investigation of New Research Applications and Bioactivity Profiles

While historically known for its muscle relaxant and anxiolytic properties wikipedia.orgpsychiatryonline.orgumich.edu, this compound's potential in other research applications and its broader bioactivity profile remain areas for future investigation. Its presence in environmental screening studies wrc.org.zawrc.org.za suggests potential interactions with biological systems beyond its intended therapeutic uses, which could warrant further investigation in environmental toxicology or ecopharmacology. Research could explore its potential as a scaffold for developing compounds with different pharmacological activities or its utility in material science, given its listing in patents related to microparticle formulations and bioadhesive compositions justia.comgoogle.com. High-content screening and phenotypic assays could reveal novel biological effects not previously associated with this compound.

Collaborative Research Initiatives and Data Sharing

Advancing the understanding and potential applications of compounds like this compound can be significantly accelerated through collaborative research initiatives and the sharing of data nih.govopusproject.eu. Establishing consortia or research networks focused on understudied compounds with historical significance could pool resources, expertise, and existing data. efpia.eu Data sharing platforms, similar to those used in other areas of health and chemical research, could facilitate the accessibility of experimental data, computational models, and synthesis protocols related to this compound, while adhering to necessary privacy and intellectual property considerations nih.govgithub.ioumu.seefpia.eu. Open science practices and shared databases can enhance reproducibility, enable meta-analyses, and spark new research questions, potentially revitalizing interest in compounds like this compound.

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining Promoxolane’s pharmacological profile and chemical identification in preclinical studies?

- Methodological Guidance :

- Structural Analysis : Use spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm this compound’s molecular formula (C₁₀H₂₀O₃) and its SMILES structure (CC(C)C1(OCC(O1)CO)C(C)C) .

- Regulatory Cross-Referencing : Validate identifiers such as the NIH Compound ID (10105) and INN listings (WHO Volume 13, No. 12, 1959) to ensure alignment with global regulatory databases .

- Literature Review : Systematically catalog existing studies on its muscle relaxant properties, focusing on in vivo/in vitro efficacy and safety profiles.

Q. How can researchers design experiments to investigate this compound’s mechanism of action as a muscle relaxant?

- Methodological Guidance :

- Variable Isolation : Control for independent variables (e.g., dosage, administration route) and dependent variables (e.g., muscle tension reduction, receptor binding assays) .

- Comparative Studies : Benchmark this compound against structurally similar compounds (e.g., Silperisone, Succinylcholine) to identify unique pharmacological pathways .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when proposing animal or human trials .

Q. What gaps exist in the current literature on this compound’s pharmacokinetics, and how can they be addressed?

- Methodological Guidance :

- Systematic Reviews : Use PICO frameworks to identify understudied areas, such as metabolite interactions or long-term toxicity .

- Data Reproducibility : Replicate foundational studies (e.g., dose-response curves) using modern analytical tools to verify historical findings .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound’s efficacy across different experimental models?

- Methodological Guidance :

- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., rodent vs. primate models) to identify confounding variables (e.g., species-specific metabolism) .

- Sensitivity Analysis : Quantify the impact of methodological differences (e.g., solvent choice in in vitro assays) on observed outcomes .

- Peer Collaboration : Engage in interdisciplinary dialogues to reconcile discrepancies in receptor binding studies .

Q. What strategies are effective in developing novel synthetic pathways for this compound to improve yield or reduce impurities?

- Methodological Guidance :

- Retrosynthetic Analysis : Deconstruct this compound’s dioxolane ring system (2,2-diisopropyl-1,3-dioxolane-4-methanol) to explore alternative precursors or catalysts .

- Process Optimization : Use design-of-experiments (DoE) methodologies to test variables like temperature, pH, and reaction time in pilot-scale syntheses .

- Analytical Validation : Implement HPLC-MS to monitor intermediate purity and final product stability .

Q. How can predictive modeling enhance the understanding of this compound’s therapeutic potential in neuromuscular disorders?

- Methodological Guidance :

- Computational Screening : Employ molecular docking simulations to predict this compound’s affinity for nicotinic acetylcholine receptors or GABAergic pathways .

- Machine Learning : Train algorithms on historical clinical trial data to forecast dose-response relationships or adverse event risks .

- Translational Frameworks : Integrate in silico predictions with in vitro validations to prioritize high-potential research avenues .

Key Considerations for Research Design

- Ethical Compliance : Obtain institutional approvals for studies involving human/animal subjects, emphasizing informed consent and data anonymization .

- Data Transparency : Archive raw datasets (e.g., spectroscopic readouts, clinical observations) in repositories like Figshare or Zenodo to facilitate peer review .

- Interdisciplinary Collaboration : Leverage expertise in chemistry, pharmacology, and biostatistics to address complex research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.